trans,trans-1,4-Diphenyl-1,3-butadiene

Catalog No.
S603635
CAS No.
538-81-8
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans,trans-1,4-Diphenyl-1,3-butadiene

CAS Number

538-81-8

Product Name

trans,trans-1,4-Diphenyl-1,3-butadiene

IUPAC Name

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+

InChI Key

JFLKFZNIIQFQBS-FNCQTZNRSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Synonyms

(E,E')-1,4-diphenyl-1,3-butadiene, 1,4-diphenyl-1,3-butadiene, 1,4-diphenylbutadiene

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2
  • Cyclization reactions

    DPB can undergo cyclization reactions to form various cyclic compounds. For instance, reacting DPB with potassium sulfide and dimethyl sulfoxide (DMSO) leads to the formation of 2,5-diphenylthiophene [].

  • Hydrobenzylation reactions

    DPB can participate in nickel-catalyzed hydrobenzylation reactions with aldehydes, such as furfural, to form substituted furans. This reaction involves the addition of a benzyl group (derived from DPB) across the double bond of the aldehyde [].

trans,trans-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique structure, which consists of two phenyl groups attached to a butadiene backbone. The molecular formula for this compound is C₁₆H₁₄, and it has a molecular weight of 206.2824 g/mol. The compound is known for its distinct geometric configuration, specifically the trans (E) arrangement of its double bonds, which contributes to its physical and chemical properties. It appears as a crystalline powder or crystals and has a melting point ranging from 151°C to 154°C .

. Notably, it can react with Rieke metal complexes of barium and strontium to form metal-diene reagents . Additionally, it can undergo oxidation reactions with potassium sulfide and dimethyl sulfoxide to synthesize 2,5-diphenylthiophene . The compound's reactivity is attributed to the presence of conjugated double bonds, allowing for electrophilic addition and other transformations.

Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of 1,3-butadiene with suitable dienophiles.
  • Electrophilic Aromatic Substitution: Utilizing phenyl diazonium salts can yield trans,trans-1,4-Diphenyl-1,3-butadiene through electrophilic attack on the butadiene framework .
  • Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of this compound from simpler precursors.

These methods highlight the versatility in synthesizing this compound from readily available materials.

trans,trans-1,4-Diphenyl-1,3-butadiene finds applications in various fields:

  • Fluorochrome Development: Its structural properties make it suitable for use as a fluorochrome in various analytical techniques .
  • Material Science: The compound is utilized in synthesizing polymers and other materials due to its conjugated system.
  • Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

Interaction studies involving trans,trans-1,4-Diphenyl-1,3-butadiene primarily focus on its reactivity with metals and other organic compounds. These interactions can lead to the formation of new materials or complexes that may have enhanced properties compared to the original compound. Investigations into its interaction with various reagents provide insights into its potential applications in catalysis and materials science.

Several compounds share structural similarities with trans,trans-1,4-Diphenyl-1,3-butadiene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-DiphenylpropeneContains a propene unit instead of butadieneMore saturated structure; different reactivity
1-Methyl-1,4-diphenylbutadieneMethyl substitution on one phenyl groupAlters steric hindrance and electronic properties
2-Phenyl-2-buteneContains only one phenyl groupLess conjugation compared to trans,trans isomer

These compounds illustrate variations in substitution patterns that affect their chemical behavior and applications. The unique trans configuration of trans,trans-1,4-Diphenyl-1,3-butadiene contributes significantly to its distinct properties compared to these similar compounds.

Physical Description

Cream odorless crystalline powder; [Alfa Aesar MSDS]

XLogP3

5.5

Exact Mass

206.109550447 g/mol

Monoisotopic Mass

206.109550447 g/mol

Heavy Atom Count

16

UNII

R7P15V6543

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000354 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

886-65-7
538-81-8

Wikipedia

1,4-diphenylbutadiene
(1E,3E)-1,4-diphenyl-1,3-butadiene

General Manufacturing Information

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types